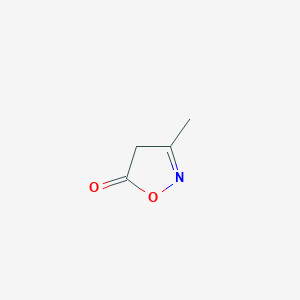

3-methylisoxazol-5(4H)-one

Description

Properties

CAS No. |

1517-96-0 |

|---|---|

Molecular Formula |

C4H5NO2 |

Molecular Weight |

99.09 g/mol |

IUPAC Name |

3-methyl-4H-1,2-oxazol-5-one |

InChI |

InChI=1S/C4H5NO2/c1-3-2-4(6)7-5-3/h2H2,1H3 |

InChI Key |

PYUQCOIVVOLGJK-UHFFFAOYSA-N |

SMILES |

CC1=NOC(=O)C1 |

Canonical SMILES |

CC1=NOC(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylisoxazol 5 4h One and Its Substituted Analogues

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer significant advantages for the synthesis of 3-methylisoxazol-5(4H)-one derivatives, including reduced reaction times, simplified work-up procedures, and minimized waste generation. semanticscholar.orgorientjchem.org These reactions typically involve the simultaneous combination of three or more starting materials to form the final product in a single synthetic operation.

A prevalent and highly effective MCR for synthesizing 4-arylmethylene-3-methylisoxazol-5(4H)-ones is the three-component condensation of a β-ketoester, hydroxylamine (B1172632) hydrochloride, and an aldehyde. researchgate.net

The most common implementation of this three-component reaction involves the condensation of ethyl acetoacetate (B1235776), hydroxylamine hydrochloride, and various aromatic or heteroaromatic aldehydes. orientjchem.orgresearchgate.netnih.gov This reaction proceeds through the initial formation of an oxime intermediate from the β-ketoester and hydroxylamine hydrochloride. This is followed by a Knoevenagel condensation with the aldehyde to yield the final 4-substituted-3-methylisoxazol-5(4H)-one derivatives. mdpi.com A proposed mechanism suggests that an enolized cyclic intermediate of this compound undergoes condensation with the aldehyde. mdpi.com

A wide array of catalysts has been employed to facilitate this transformation, including various acids, bases, and heterogeneous catalysts. researchgate.netoiccpress.com For instance, organic acids like citric acid, malic acid, and tartaric acid have been successfully used. orientjchem.orgoiccpress.comisca.meresearchgate.net Additionally, basic catalysts such as sodium malonate and sodium silicate (B1173343) have proven effective. niscpr.res.inresearchgate.net The versatility of this method allows for the synthesis of a diverse library of substituted isoxazolones by varying the aldehyde component. nih.gov

Optimization of Reaction Conditions for Enhanced Synthesis

To maximize the efficiency and yield of the synthesis of this compound and its derivatives, careful optimization of reaction parameters is crucial.

The temperature and duration of the reaction significantly impact the outcome of the synthesis. Many of the reported procedures for the three-component synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-ones are conducted at room temperature, which is advantageous for energy efficiency and minimizing side reactions. mdpi.comniscpr.res.in For example, using sodium malonate as a catalyst in water at 25°C, the reaction can be completed in as little as 35 minutes with high yields. niscpr.res.in In another instance, using citric acid as a catalyst in water at room temperature, reaction times ranged from 5 to 24 hours, still yielding good to high amounts of the product. semanticscholar.orgorientjchem.org

Some catalytic systems may require elevated temperatures to achieve optimal results. For instance, a method using 4-(dimethylamino)pyridine (DMAP) as a catalyst found that 80°C was the optimal temperature. researchgate.netresearchgate.net Similarly, another approach utilizing pyruvic acid as a catalyst also employed reflux conditions. oiccpress.com The reaction time is also a critical parameter to monitor. In a study using a WEOFPA/glycerol (B35011) system, the reaction was optimized at 60°C. nih.gov

Table 1: Effect of Catalyst and Temperature on Reaction Time and Yield

| Catalyst | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|

| Sodium Malonate | 25 | 35 min | 94 |

| Citric Acid | Room Temp. | 5-24 h | 70-90 |

| 4-(Dimethylamino)pyridine (DMAP) | 80 | - | High |

| Pyruvic Acid | Reflux | - | - |

| WEOFPA/Glycerol | 60 | - | High |

This table is generated based on data from multiple sources and specific yields may vary depending on the substrates used.

The choice of solvent is a key factor in developing sustainable synthetic protocols. Green chemistry principles encourage the use of environmentally benign solvents, with water being a highly preferred medium. niscpr.res.in

Water has been extensively and successfully used as a solvent for the three-component synthesis of this compound derivatives. niscpr.res.inresearchgate.net Its use aligns with the principles of green chemistry by being non-toxic, non-flammable, and readily available. niscpr.res.in Numerous catalytic systems, including citric acid, sodium malonate, and various organocatalysts, have demonstrated high efficacy in aqueous media. niscpr.res.inorientjchem.org For example, the use of citric acid in water provides a convenient and environmentally friendly procedure for the synthesis of 4-arylmethylidene-3-methyl-isoxazol-5(4H)-ones. semanticscholar.orgorientjchem.org Similarly, sodium malonate in water at room temperature offers a green and efficient pathway to these compounds. niscpr.res.in

The use of aqueous media often simplifies the work-up procedure, as the product may precipitate directly from the reaction mixture and can be isolated by simple filtration. semanticscholar.org Beyond water, other green solvent systems have been explored. For instance, a mixture of water and ethanol (B145695) has been used, and in some cases, provides better results than either solvent alone. researchgate.netresearchgate.net The use of natural sunlight as an energy source in water has also been reported as a green and efficient method, eliminating the need for any catalyst and organic solvents. semnan.ac.ir

Table 2: Comparison of Different Solvents in the Synthesis of a Model Isoxazolone Derivative

| Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| H₂O | Sodium Malonate (10 mol%) | 25 | 35 | 94 |

| EtOH | Sodium Malonate (10 mol%) | 25 | - | Lower than H₂O |

| H₂O:EtOH (1:1) | Sodium Malonate (10 mol%) | 25 | - | Lower than H₂O |

| n-hexane | Sodium Malonate (10 mol%) | 25 | - | Lower than H₂O |

| Acetone | Sodium Malonate (10 mol%) | 25 | - | Lower than H₂O |

| Dichloromethane | Sodium Malonate (10 mol%) | 25 | - | Lower than H₂O |

| Chloroform | Sodium Malonate (10 mol%) | 25 | - | Lower than H₂O |

| Ethyl Acetate (B1210297) | Sodium Malonate (10 mol%) | 25 | - | Lower than H₂O |

This table is based on a study optimizing the reaction with vanillin, hydroxylamine hydrochloride, and ethyl acetoacetate. niscpr.res.in

Solvent Selection and Green Chemistry Principles in Synthesis

Solvent-Free Methodologies

The development of solvent-free reaction conditions represents a significant stride towards greener chemical processes. These methods often lead to higher yields, shorter reaction times, and easier product isolation.

A notable solvent-free approach for the synthesis of (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives involves the reaction of various benzaldehyde (B42025) derivatives with ethyl acetoacetate and hydroxylamine hydrochloride. researchgate.net This method, utilizing techniques such as autoclave and microwave-assisted reactions, offers several advantages, including reduced reaction times and simplified product isolation, contributing to more environmentally friendly protocols. researchgate.net

Another efficient solvent-free synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been achieved through a multicomponent reaction of an aromatic or heterocyclic aldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate. This protocol is noted for its high yields and ease of work-up. researchgate.net The use of ZSM-5 as a heterogeneous catalyst under solvent-free conditions has also proven effective for synthesizing isoxazole (B147169) derivatives, with the added benefit of catalyst reusability. researchgate.net

Microwave irradiation has also been employed as an efficient solvent-free method for the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones, further highlighting the move towards more sustainable synthetic practices. dntb.gov.ua

Application of Deep Eutectic Solvents

Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional organic solvents in chemical synthesis. These solvents, typically formed from a mixture of two or more components with a melting point lower than the individual constituents, are often biodegradable, non-toxic, and inexpensive.

One such application involves the use of a choline (B1196258) chloride and urea-based DES for the synthesis of arylmethylidene-isoxazol-5(4H)-ones. This method serves as both the reaction medium and catalyst, leading to excellent yields in short reaction times. sphinxsai.com The protocol is praised for its cost-effectiveness, straightforward work-up, and the recyclability of the solvent. sphinxsai.com

Research has also demonstrated the use of a natural deep eutectic solvent (NaDES) composed of betaine, citric acid, and water for the green synthesis of 4-benzylidene isoxazol-5-one derivatives. mdpi.com Furthermore, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been successfully carried out in a deep eutectic solvent, showcasing the versatility of these green solvents in promoting such reactions. researchgate.netshd-pub.org.rs The use of magnetic nanoparticle-supported choline chloride-glucose (a deep eutectic solvent) has also been reported for the one-pot synthesis of these compounds. shd-pub.org.rs

Sustainable Catalytic Media Derived from Agro-Waste

A highly innovative and sustainable approach involves the use of catalysts derived from agro-waste. This "waste to wealth" strategy not only provides a cost-effective catalytic system but also addresses environmental concerns related to agricultural waste disposal.

An exemplary case is the use of a water extract of orange fruit peel ash (WEOFPA) in glycerol as a catalytic medium for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. nih.govdntb.gov.ua This method involves the condensation of hydroxylamine hydrochloride and ethyl acetoacetate with various aldehydes. The agro-waste-based catalyst is efficient, eco-friendly, and avoids the use of hazardous solvents, providing isoxazole derivatives in high yields (86–92%). nih.gov Similarly, a water extract of lemon fruit shell ash (WELFSA) in glycerol has been employed as an eco-friendly catalyst for the same reaction. researchgate.netresearchgate.net

The catalytic activity of these agro-waste extracts is attributed to their basic nature, with a pH of around 11.70, and the presence of metal oxides, primarily potassium and calcium oxides. nih.gov This makes them a superior and sustainable alternative to toxic chemical catalysts. nih.gov

Catalytic Systems for Improved Efficiency and Selectivity

The choice of catalyst is paramount in directing the outcome of the synthesis of this compound and its analogues, influencing both the efficiency and selectivity of the reaction.

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations. In the context of isoxazolone synthesis, several organocatalysts have been employed to promote the cyclization reaction.

Triphenylphosphine (B44618) has been shown to be an effective catalyst for the three-component cyclo-condensation to produce 4-arylideneisoxazol-5(4H)-one heterocycles in good to excellent yields under aqueous conditions at room temperature. tandfonline.com Sonochemical synthesis using triphenylphosphine has also been demonstrated to be efficient, requiring lower catalyst loading and shorter reaction times. tandfonline.com

Other organocatalysts, such as 2-hydroxy-5-sulfobenzoic acid, have been utilized for the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net The development of dicationic Brönsted acidic organic salts has also provided a highly efficient route for the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-one derivatives in water. shd-pub.org.rs Furthermore, a synergistic approach combining chiral organocatalysis with a palladium(0) catalyst has been developed for the stereoselective synthesis of spiroisoxazolone derivatives. acs.orgnih.govresearchgate.net

A variety of other organocatalysts have been successfully employed, including succinic acid, citric acid, L-valine, malic acid, salicylic (B10762653) acid, pyruvic acid, and itaconic acid, often in aqueous media, highlighting the trend towards green and sustainable synthetic methods. oiccpress.comias.ac.in

Metal-based catalysts continue to play a crucial role in the synthesis of isoxazolones, often exhibiting high activity and selectivity.

A copper complex supported on SBA-15 nanoparticles (Cu/TCH-pr@SBA-15) has been developed as a highly efficient nanocatalyst for the solvent-free, three-component synthesis of 4-arylidene-isoxazolidinones. rsc.org This method offers excellent yields, shorter reaction times, and easy catalyst recovery. rsc.org The proposed mechanism suggests that the Cu/TCH-pr@SBA-15 acts as a Lewis acid, activating the carbonyl groups in the reactants. rsc.org

Zinc chloride has also been utilized as a catalyst in the solvent-free synthesis of (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives under autoclave or microwave conditions. researchgate.net

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture and potential for recycling, making them highly desirable for industrial applications.

ZSM-5, a zeolite-based material, has been employed as a heterogeneous catalyst for the solvent-free synthesis of isoxazole derivatives. researchgate.net Its Lewis acidic properties are believed to be responsible for its catalytic activity. researchgate.net The catalyst can be recovered and reused multiple times without a significant loss of activity. researchgate.net

Another example is the use of propylamine-functionalized cellulose (B213188) (Cell-Pr-NH2) as a catalyst in the three-component reaction to form 3,4-disubstituted isoxazol-5(4H)-one heterocycles. mdpi.com This reaction proceeds in water at room temperature, offering a green and cost-effective synthetic route. mdpi.com

SnII-Montmorillonite K10 has been utilized as a heterogeneous catalyst under ultrasonic irradiation for the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. tandfonline.com The catalyst's high surface area and acidity contribute to its effectiveness. tandfonline.com Other heterogeneous catalysts reported for this transformation include sulfated polyborate, nano-MMT-Sn, and various supported metal catalysts. researchgate.net

Advanced Energy Input Methodologies

Alternative energy sources are increasingly being used to drive the synthesis of isoxazol-5(4H)-ones, often leading to dramatically reduced reaction times, improved yields, and milder conditions compared to conventional heating.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been successfully applied to the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, significantly reducing reaction times. ias.ac.in For example, a solvent-free approach using potassium bromide as a catalyst under microwave irradiation provides products in high yields with an easy work-up. researchgate.net In another instance, the reaction of an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride with sodium acetate as a base was completed in 10 minutes under microwave heating at 120°C. researchgate.net

Ultrasonic Irradiation in Chemical Transformations

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool for this reaction. psu.edu Sonication can significantly accelerate the condensation, often at room temperature and in aqueous media, leading to high yields in very short timeframes. preprints.orgsioc-journal.cn For instance, imidazole (B134444) has been used as a novel catalyst under ultrasound irradiation in water, offering high isolated yields and simple experimental procedures. researchgate.net In some cases, the reaction proceeds efficiently under ultrasonic irradiation even without a catalyst. preprints.org The use of recyclable solid catalysts, such as Sn(II)-montmorillonite, under sonication further enhances the green credentials of the synthesis. researchgate.net

Concentrated Solar Radiation (CSR) Applications in Organic Synthesis

Concentrated solar radiation (CSR) represents a highly efficient and environmentally benign energy source for chemical synthesis. psu.edu The one-pot, multicomponent synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been achieved using CSR under solvent- and catalyst-free conditions. researchgate.net This method is remarkably fast, with reactions completing in as little as three minutes, a significant improvement over conventional heating methods which can take several hours. researchgate.net The energy consumption per gram of product is also drastically reduced, highlighting CSR as a sustainable approach for this transformation. nih.govresearchgate.net

| Methodology | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Solvent-free or with solvent (e.g., ethanol), often with a catalyst (e.g., KBr, NaOAc) | Drastic reduction in reaction time (minutes vs. hours), high yields. | researchgate.netias.ac.inresearchgate.net |

| Ultrasonic Irradiation | Aqueous media, Room Temperature, with or without catalyst | Accelerated reaction rates, high yields, energy efficiency, mild conditions. | researchgate.netpreprints.orgsioc-journal.cn |

| Concentrated Solar Radiation (CSR) | Solvent- and catalyst-free | Extremely short reaction times (e.g., 3 minutes), highly sustainable, low energy consumption. | nih.govresearchgate.net |

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective synthetic methodologies to access chiral this compound derivatives has been an area of significant research interest, driven by the potential applications of these enantiomerically enriched compounds in medicinal chemistry and as chiral building blocks. A notable advancement in this field is the organocatalytic asymmetric synthesis of fluorinated this compound analogues.

A significant breakthrough involves a one-pot sequential conjugate addition/dearomative fluorination reaction. acs.orgnih.govthieme-connect.com This method utilizes a bifunctional chiral tertiary amino-thiourea catalyst derived from a saccharide to facilitate the reaction between isoxazol-5(4H)-ones, nitroolefins, and N-fluorobenzenesulfonimide (NFSI). acs.orgnih.gov The catalyst plays a dual role by activating the substrates through hydrogen bonding, which controls the stereochemistry of both the 1,4-addition and the subsequent dearomative fluorination. thieme-connect.com

This process commences with the conjugate addition of a 3-methylisoxazol-5-ol to a nitroolefin, catalyzed by the chiral amino-thiourea catalyst. This is followed by an in-situ dearomative fluorination of the resulting intermediate using NFSI as the fluorine source. The reaction successfully yields a series of chiral fluorinated isoxazol-5(4H)-ones that feature a fluorine-substituted quaternary stereocenter. acs.orgnih.gov The products are obtained in high yields, with high diastereoselectivities and good to high enantioselectivities. acs.orgthieme-connect.com Further chemical transformations of the synthesized adducts can lead to the formation of isoxazolidin-5-one derivatives possessing three contiguous stereocenters. acs.orgnih.gov

The following table summarizes the research findings for the stereoselective synthesis of various 4-((nitrophenethyl) (phenyl)amino)-4-fluoro-3-methylisoxazol-5(4H)-one derivatives.

Table 1: Stereoselective Synthesis of Fluorinated this compound Derivatives

| Entry | Nitroolefin | Yield (%) | dr (anti/syn) | ee (%) (anti) |

|---|---|---|---|---|

| 1 | β-nitrostyrene | 93 | 95:5 | 92 |

| 2 | 4-methyl-β-nitrostyrene | 91 | 96:4 | 94 |

| 3 | 4-methoxy-β-nitrostyrene | 89 | 95:5 | 93 |

| 4 | 4-chloro-β-nitrostyrene | 95 | 94:6 | 90 |

| 5 | 4-bromo-β-nitrostyrene | 96 | 93:7 | 88 |

| 6 | 4-nitro-β-nitrostyrene | 85 | 92:8 | 85 |

| 7 | 2-chloro-β-nitrostyrene | 90 | 91:9 | 86 |

| 8 | 3-chloro-β-nitrostyrene | 92 | 93:7 | 89 |

Advanced Spectroscopic and Structural Characterization of 3 Methylisoxazol 5 4h One Analogues

Vibrational Spectroscopy Applications for Functional Group Analysis (IR)

Infrared (IR) spectroscopy is a fundamental tool for identifying the characteristic functional groups present in 3-methylisoxazol-5(4H)-one analogues. The IR spectra of these compounds typically exhibit distinct absorption bands corresponding to specific vibrational modes.

Key IR absorption bands for 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one azo dyes include a ν(N-H) stretching vibration in the range of 3024-3317 cm⁻¹, a ν(C=O) stretching band between 1708-1739 cm⁻¹, and a ν(CH=N) absorption appearing in the 1550-1570 cm⁻¹ region. ajol.info For (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one, characteristic IR peaks are observed at 1732 cm⁻¹ (C=O), 1620 cm⁻¹, 1100 cm⁻¹, 1216 cm⁻¹, 879 cm⁻¹, and 763 cm⁻¹. orientjchem.org Theoretical studies on (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one predict a strong, broad band for the hydrogen-bonded O-H stretching at 3674 cm⁻¹. aip.org

Table 1: Characteristic IR Absorption Bands for this compound Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3024-3317 | ajol.info |

| C=O | Stretching | 1708-1739 | ajol.infoorientjchem.org |

| CH=N | Stretching | 1550-1570 | ajol.info |

| C=C | Stretching | 1431 | ajol.info |

| C-O | Stretching | 1272 | ajol.info |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of this compound analogues.

¹H NMR: In the ¹H NMR spectra of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one azo dyes, a singlet for the N-H proton is typically observed between δ 12.50 and 12.60 ppm. ajol.info The methyl group of the isoxazole (B147169) ring appears as a singlet in the range of δ 2.26–2.29 ppm. ajol.info Aromatic protons resonate as multiplets in the δ 7–8 ppm region. ajol.info For (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one, the methyl protons show a singlet at δ 2.32 ppm, while the vinyl proton (C=CH-Ar) appears as a doublet at δ 8.36 ppm. isca.me

¹³C NMR: The ¹³C NMR spectra of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one azo dyes show a signal for the isoxazole methyl carbon at approximately δ 10.24–10.56 ppm and the carbonyl carbon (C=O) in the range of δ 160–165 ppm. ajol.info In (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one, the characteristic signals are observed at δ 119.7 ppm (C=CH-Ar), δ 161.3 ppm (C=N), and δ 168.2 ppm (C=O). isca.me

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogues

| Compound/Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Reference |

| 3-Methyl-4-phenylazo-4H-isoxazol-5-one (6a) | 2.26 (s, 3H, 3-CH₃), 7.19-7.37 (m, 5H, Ar-H), 12.60 (s, 1H, -NH) | 10.3, 116.1, 121.1, 126.7, 129.8, 140.4, 159.4, 164.9 | ajol.info |

| 4-(3-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-one (4e) | 2.28 (s, 3H, CH₃), 7.08 (d, 1H), 7.39 (t, 1H), 7.79 (d, 1H), 7.85 (s, 1H, H-vinyl), 7.95 (s, 1H), 9.96 (s, 1H, OH) | 11.7, 118.9, 119.9, 121.8, 125.8, 130.2, 134.1, 152.3, 157.8, 162.6, 168.2 | mdpi.com |

| 4-(4-Hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (4l) | 2.28 (s, 3H, CH₃), 3.89 (s, 3H, OCH₃), 6.98 (d, 1H), 7.90 (s, 1H, H-vinyl), 7.93 (dd, 1H), 8.56 (d, 1H), 10.81 (s, 1H, OH) | 11.9, 55.8, 114.1, 116.2, 117.3, 125.6, 132.2, 148.1, 152.3, 154.4, 162.9, 169.6 | mdpi.com |

| 4-(4-(Methylthio)benzylidene)isoxazol-5(4H)-one (4i) | 2.30 (s, 3H, CH₃), 2.55 (s, 3H, SCH₃), 7.30 (d, 2H), 7.33 (s, 1H, H-vinyl), 8.32 (d, 2H) | 11.6, 14.5, 125.1, 125.3, 128.8, 134.2, 148.6, 148.9, 161.1, 167.9 | mdpi.com |

Mass Spectrometry for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound analogues, which aids in their structural confirmation. The mass spectrum of 4-benzylidene-3-methylisoxazol-5(4H)-one shows an intense molecular ion peak at m/z 187.93 (M+), confirming its formation. isca.me For 3-methyl-4-phenylazo-4H-isoxazol-5-one, the molecular ion peak (MH+) is observed at m/z 204.0767. ajol.info

Table 3: Mass Spectrometry Data for Selected this compound Analogues

| Compound | Molecular Formula | Calculated m/z | Observed m/z (MH+) | Reference |

| 3-Methyl-4-phenylazo-4H-isoxazol-5-one (6a) | C₁₀H₉N₃O₂ | 203.20 | 204.0767 | ajol.info |

| 4-(4-Fluorophenylazo)-3-methyl-4H-isoxazol-5-one (6c) | C₁₀H₈FN₃O₂ | 221.19 | - | ajol.info |

| 4-(3-Methyl-5-oxo-4,5-dihydroisoxazol-4-ylazo)benzenesulfonamide (6d) | C₁₀H₁₀N₄O₄S | 282.28 | 283.0491 | ajol.info |

| 3-Methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one | C₉H₇NO₂S | - | - | iucr.org |

X-ray Diffraction for Single Crystal Structure Elucidation

Single-crystal X-ray diffraction provides precise information on the three-dimensional arrangement of atoms and molecules in the crystalline state. The crystal structure of (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one reveals that the isoxazole and benzene (B151609) rings are nearly coplanar, with a dihedral angle of 3.18 (8)°. nih.gov In the crystal, molecules are linked by O—H⋯O and O—H⋯N hydrogen bonds, forming layers. nih.govresearchgate.net Similarly, the crystal structure of (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one also shows a nearly planar conformation with a dihedral angle of 1.14 (9)° between the phenyl and isoxazole rings. researchgate.net

Table 4: Crystallographic Data for Selected this compound Analogues

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| (Z)-4-(4-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | Monoclinic | C2/c | 21.191 (2) | 7.2352 (11) | 12.9569 (14) | 103.920 (11) | researchgate.net |

| (Z)-4-Benzylidene-3-methylisoxazol-5(4H)-one | Monoclinic | P2₁/n | 12.144 (4) | 6.734 (2) | 12.333 (4) | 114.589 (5) | researchgate.net |

| (Z)-3-Methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one | - | - | - | - | - | - | iucr.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is utilized to investigate the electronic transitions within the π-systems of this compound analogues. The UV-Vis spectrum of (Z)-4-((butylthio)methylene)-3-phenylisoxazol-5(4H)-one confirms π→π* transitions in the benzylidene moiety with an absorption around 350–400 nm. Studies on (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one have also been conducted using UV-Vis spectroscopy. researchgate.netdu.ac.ir

Electrochemical Characterization using Cyclic Voltammetry

Cyclic voltammetry is a valuable technique for studying the redox properties of these compounds. The electrochemical behavior of several 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has been investigated, revealing their oxidation and reduction potentials. nih.govrsc.org This analysis helps in understanding their potential as antioxidant agents. rsc.org Certain derivatives, such as compound 4l and 4q, have been shown to possess strong oxidation and reduction potentials. researchgate.net

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition of this compound analogues. The thermal stability of (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one has been studied by TGA. researchgate.netdu.ac.ir Additionally, TGA has been used to characterize metal complexes of 5-amino-3-methylisoxazole. sigmaaldrich.cn

Chromatographic Methods for Product Homogeneity Assessment (e.g., Thin Layer Chromatography)

Assessing the homogeneity of synthesized this compound analogues is a critical step to ensure their purity. Thin Layer Chromatography (TLC) is a widely used, rapid, and convenient method for this purpose. nih.govnih.gov It is routinely employed to monitor the progress of a reaction, to identify the components in a mixture, and to determine the purity of the final product. dvpublication.commdpi.com

In the context of this compound analogues, TLC is typically performed on silica (B1680970) gel plates. researchgate.net The choice of the mobile phase, or eluent, is crucial for achieving good separation. A common solvent system used for these compounds is a mixture of ethyl acetate (B1210297) and n-hexane. researchgate.net The polarity of the solvent system is adjusted to obtain an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. umich.edu An ideal Rf value is typically between 0.3 and 0.7 for good separation and accurate determination.

A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities, such as starting materials, by-products, or isomers. For instance, in the synthesis of isoxazole derivatives, TLC can confirm the consumption of starting materials and the formation of the desired product. mdpi.com Some studies have reported the formation of a single spot on TLC, suggesting the formation of a single product, although in some cases, mass spectrometry revealed the presence of isomers that were not separated by TLC. nih.gov

The homogeneity of the synthesized compounds is often further confirmed by purification techniques such as recrystallization or column chromatography, with TLC being used to analyze the fractions collected from the column. isca.meresearchgate.net

Table 2: TLC Parameters for Selected this compound Analogues

| Compound Name | Stationary Phase | Mobile Phase (Eluent) | Rf Value |

| 3-Methyl-4-phenylazo-4H-isoxazol-5-one | Silica Gel | Ethanol (B145695) | 0.214 ajol.info |

| 4-(4-Fluorophenylazo)-3-methyl-4H-isoxazol-5-one | Silica Gel | Ethanol | 0.217 ajol.info |

| 4-(3-Acetylphenylazo)-3-methyl-4H-isoxazol-5-one | Silica Gel | Ethanol | 0.251 ajol.info |

| 4-(3-Methyl-5-oxo-4,5-dihydroisoxazol-4-ylazo)benzenesulfonamide | Silica Gel | Ethanol | 0.260 ajol.info |

| 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones | Silica Gel | Ethyl acetate:n-hexane (2:8) | Not specified researchgate.net |

While TLC is a powerful tool for a preliminary assessment of purity, it is important to note that co-elution of impurities with the main product can sometimes occur. Therefore, for a comprehensive purity assessment, TLC is often used in conjunction with other analytical techniques like High-Performance Liquid Chromatography (HPLC) and the spectroscopic methods discussed previously.

Computational Chemistry and Theoretical Investigations of 3 Methylisoxazol 5 4h One Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has become a standard tool for investigating the properties of isoxazolone systems. Theoretical studies on 3-methyl-5-hydroxyisoxazole (the enol tautomer) and its corresponding keto forms have been performed at the B3LYP and MP2 levels of theory to understand their structures and the dynamics of proton transfer between them. researchgate.net

Theoretical calculations indicate that 3-methylisoxazol-5(4H)-one is one of the stable keto tautomers of the 3-methyl-5-hydroxyisoxazole system. researchgate.net The enol form (3-methyl-5-hydroxyisoxazole) can exist as Ecis and Etrans isomers, while the keto form includes the 4H-isoxazolone (referred to as K1) and the 2H-isoxazolone (referred to as K2). researchgate.net

Geometrical optimization performed using computational methods is crucial for establishing the most stable conformations of these isomers. Studies on related 4-substituted derivatives often use the B3LYP method with basis sets like 6-311++G(d,p) for this purpose. aip.orgresearchgate.net For the parent system, calculations have shown that in the gas phase, the keto tautomer K2 is the most stable isomer. researchgate.net The methyl substitution is suggested to play a role in preventing intramolecular proton transfer, influencing the stability of the different forms. researchgate.net

Table 1: Calculated Relative Stabilities of this compound Tautomers Note: Specific energy values for the parent compound are not readily available in the reviewed literature. The stability order is based on qualitative descriptions from theoretical studies.

| Tautomer/Isomer | Description | Relative Stability |

|---|---|---|

| K2 | Keto form (2H) | Most Stable |

| K1 | Keto form (4H) | Less stable than K2 |

| Ecis | Enol form | Less stable than keto forms |

Vibrational frequency analysis is a standard computational output that helps in the characterization of molecules and the confirmation of stable structures (absence of imaginary frequencies). While detailed vibrational frequency tables for the parent this compound are not prominently available in the searched literature, studies on its derivatives, such as (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, provide a framework for what would be expected. aip.orgaip.org For these derivatives, DFT calculations are used to compute the wavenumbers and intensities of vibrational modes, which are then compared with experimental FT-IR and Raman spectra. researchgate.net Key vibrational modes typically analyzed include the C=O, C=N, and C-O stretching frequencies of the isoxazolone ring.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface for derivatives of this compound has been investigated using DFT calculations. aip.orgias.ac.in In these related compounds, the negative potential regions (colored red and yellow) are typically located over electronegative atoms like oxygen and nitrogen, indicating them as sites for electrophilic attack. aip.orgias.ac.in The positive regions (blue) are generally found around hydrogen atoms. aip.org For the parent this compound, one would anticipate a similar distribution, with the carbonyl oxygen and the ring nitrogen being key nucleophilic centers.

Frontier Molecular Orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability.

For derivatives like (Z)-4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, the HOMO-LUMO gap has been calculated to be around 3.81 eV (using B3LYP/6-311G**(d,p)), suggesting good stability. ias.ac.in While specific HOMO-LUMO energy values for the parent this compound are not detailed in the available literature, the analysis of its derivatives provides a methodological precedent. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO is associated with its electron-accepting ability.

Table 2: Representative FMO Data for a Related Isoxazolone Derivative Data for (Z)-4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one ias.ac.in

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | Not Specified |

| E(LUMO) | Not Specified |

Computational chemistry allows for the calculation of various thermochemical and thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. benthamdirect.com These calculations are essential for understanding the spontaneity and energy changes of reactions involving the compound. Although specific calculated thermodynamic data tables for this compound were not found in the reviewed scientific literature, these properties are routinely calculated alongside frequency analyses in standard DFT studies of its derivatives. researchgate.netdu.ac.ir

The investigation of nonlinear optical (NLO) properties is a significant area of research for isoxazolone-based compounds. rsc.orgresearchgate.net These properties are highly dependent on molecular structure, particularly the presence of electron donor-acceptor systems that enhance molecular hyperpolarizability (β). researchgate.net

Research in this area is almost exclusively focused on donor-acceptor substituted derivatives of isoxazolones, as the parent compound lacks the extended π-conjugation and strong charge-transfer characteristics necessary for significant NLO activity. researchgate.netnih.gov Therefore, there is no available literature detailing the predicted NLO properties of the unsubstituted this compound, as it is not considered a promising candidate for such applications.

Computational Modeling of Stereoisomer Stability and Conformational Preferences

Computational modeling, particularly through Density Functional Theory (DFT), has been instrumental in elucidating the structural nuances of this compound and its derivatives. A key area of investigation is tautomerism, as the isoxazolone core can exist in several isomeric forms. Theoretical studies have been conducted to determine the relative stability of these tautomers, providing insights into their prevalence and reactivity. nih.govjchemrev.com

Research employing DFT methods, specifically using the B3LYP hybrid functional with the 6-31++G(2d,2p) basis set, has explored the structural and electronic properties of isoxazolone tautomers. nih.govjchemrev.com These investigations consistently identify the C-H tautomer of the this compound system as the most stable and energetically favored form. nih.govjchemrev.com The stability of other tautomers, such as the N-H and O-H forms, is also considered, with findings indicating that intramolecular hydrogen bonding and the polarity of the medium can reduce the energy differences between them. nih.gov

Conformational preferences are largely governed by the torsion angles between the isoxazolone ring and any substituents. nih.gov Computational studies reoptimize low-energy structures to find the most stable conformations, which are often nearly planar. nih.govjchemrev.com For instance, in derivatives like (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one, the phenyl and isoxazole (B147169) rings are observed to be almost coplanar, with a minimal dihedral angle of 1.14 (9)°. researchgate.net This planarity is often stabilized by intramolecular interactions, such as C-H···O hydrogen bonds. researchgate.net

The selection of computational methods is critical for accuracy. Various DFT functionals, including B3LYP, CAMB3LYP, and WB97XD, paired with basis sets like 6-31G(d,p) and 6-311G++(d,p), are commonly used to calculate properties like HOMO-LUMO energy gaps and molecular electrostatic potential surfaces, which further characterize the stability and electronic nature of these conformations. researchgate.netias.ac.in

| Tautomer | Relative Energy (kcal/mol) | Key Structural Feature | Computational Method |

|---|---|---|---|

| C-H Tautomer | 0.0 (Most Stable) | Methylene (B1212753) group (CH2) at C4 position | DFT B3LYP/6-31++G(2d,2p) nih.gov |

| N-H Tautomer | Higher than C-H | Exocyclic C=C bond, N-H bond in ring | DFT B3LYP/6-31++G(2d,2p) nih.gov |

| O-H Tautomer | Higher than C-H | Exocyclic C=C bond, O-H bond in ring (enol form) | DFT B3LYP/6-31++G(2d,2p) nih.gov |

Molecular Docking and Ligand-Biomolecule Interaction Studies (Methodology Focus)

Molecular docking is a powerful in silico technique used to predict how a molecule, such as a derivative of this compound, binds to the active site of a target biomolecule, typically a protein or enzyme. benthamdirect.combohrium.com The primary goal of this methodology is not to predict biological activity directly, but to understand the binding modes, identify key intermolecular interactions, and estimate the binding affinity of the ligand-receptor complex. benthamdirect.com For isoxazole derivatives, which have shown potential in various therapeutic areas, docking studies provide a rational basis for their mechanism of action and guide the design of new, more potent compounds. acs.orgresearchgate.net

The methodology for a typical molecular docking study involving an isoxazolone derivative follows a structured workflow. It begins with the preparation of both the ligand (the isoxazolone compound) and the receptor (the target protein). The three-dimensional structure of the ligand is generated and its energy is minimized using computational chemistry software. The receptor's 3D structure is usually obtained from crystallographic data found in repositories like the Protein Data Bank (PDB).

Once prepared, the ligand is placed into the defined binding site of the receptor using a docking algorithm. This algorithm systematically searches for the most favorable binding poses by exploring various translational, rotational, and conformational states of the ligand. Each generated pose is then evaluated by a scoring function, which calculates a score or an estimated binding energy to rank the poses.

The final and most critical step is the analysis of the results. The top-ranked poses are visually inspected to analyze the specific interactions between the isoxazolone derivative and the amino acid residues of the target protein. bohrium.com These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, in silico analyses have been performed to understand the interaction of related heterocyclic compounds with targets like superoxide (B77818) dismutase (SOD) and human tyrosine kinase. benthamdirect.com Such studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of new derivatives with improved binding characteristics. bohrium.com

| Phase | Objective | Common Tools/Techniques | Example Application |

|---|---|---|---|

| Preparation | Obtain and prepare 3D structures of ligand and receptor. | Chemical drawing software, Protein Data Bank (PDB), energy minimization algorithms. | Optimizing the geometry of a this compound derivative. bohrium.com |

| Docking Simulation | Predict binding poses of the ligand within the receptor's active site. | Docking software (e.g., AutoDock, GOLD), search algorithms (e.g., Lamarckian Genetic Algorithm). | Simulating the binding of an isoxazolone to the active site of a cancer-related protein. bohrium.com |

| Scoring & Analysis | Rank poses and identify key molecular interactions. | Scoring functions (e.g., empirical, knowledge-based), molecular visualization software. | Analyzing hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues. benthamdirect.com |

Mechanistic Insights into the Formation of 3 Methylisoxazol 5 4h One Derivatives

Proposed Reaction Pathways for Multicomponent Cyclocondensation Reactions

The formation of the 4-arylmethylene-3-methylisoxazol-5(4H)-one core via the three-component reaction is generally understood to proceed through a sequence of condensation and cyclization steps. While the exact order of events can be influenced by the specific catalyst and reaction conditions used, two primary pathways are generally proposed.

One plausible mechanism begins with the reaction between the β-ketoester, such as ethyl acetoacetate (B1235776), and hydroxylamine (B1172632) hydrochloride. isca.me This initial step forms an oxime intermediate, ethyl 3-(hydroxyimino)butanoate. isca.meacgpubs.org This intermediate possesses an active methylene (B1212753) group that can then undergo a Knoevenagel condensation with the aldehyde. researchgate.net The final step involves an intramolecular cyclization of the resulting adduct, accompanied by the elimination of a molecule of ethanol (B145695) and water, to yield the final 3-methylisoxazol-5(4H)-one derivative. isca.meclockss.org

An alternative proposed pathway suggests that the reaction is initiated by a Knoevenagel condensation between the aldehyde and the β-ketoester. clockss.org In this scenario, often facilitated by a basic catalyst, a proton is abstracted from the active methylene group of the ethyl acetoacetate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a 2-arylmethylene-β-ketoester intermediate. clockss.org The hydroxylamine then attacks one of the carbonyl groups of this intermediate, leading to the formation of an oxime, which rapidly undergoes intramolecular cyclization and eliminates ethanol to afford the final product. clockss.org The specific pathway followed can depend on the nature of the catalyst employed.

Role of Specific Catalysts in Reaction Kinetics and Selectivity

Catalysts play a pivotal role in the synthesis of this compound derivatives, significantly influencing the reaction rate (kinetics) and the preferential formation of the desired product (selectivity). A wide array of catalysts has been successfully employed, ranging from simple organic acids and bases to more complex nanocatalysts. researchgate.net The choice of catalyst can also align the synthesis with the principles of green chemistry by enabling milder reaction conditions and the use of environmentally benign solvents like water or ethanol. isca.me

Organocatalysts: Simple, metal-free organic molecules are widely used as catalysts. These include organic acids like citric acid, malic acid, tartaric acid, and pyruvic acid, as well as amino acids such as L-valine. kthmcollege.ac.inisca.meresearchgate.net For example, 2-aminopyridine (B139424) has been shown to be an efficient and low-cost organocatalyst, with studies indicating that optimal yields are achieved at 80°C in water with a 20 mol% catalyst loading. clockss.org Basic organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are also effective. researchgate.net The catalyst's role is typically to activate the substrates, for instance, by protonating the aldehyde's carbonyl group (acid catalysis) or deprotonating the β-ketoester (base catalysis). clockss.org

"Green" Catalysts and Media: In an effort to develop more sustainable protocols, various natural and biodegradable catalysts have been explored. Fruit juices from sources like Citrus limon (lemon) and Solanum lycopersicum (tomato) have been found to effectively catalyze the reaction, likely due to their natural acidity (containing citric and malic acid). niscair.res.innih.gov Similarly, aqueous solutions of gluconic acid have been used as both the reaction medium and catalyst, offering a recyclable and eco-friendly system. kthmcollege.ac.inacgpubs.org

Other Catalytic Systems: A variety of other catalysts have been reported, including inorganic salts like sodium malonate and sodium benzoate, amine-functionalized cellulose (B213188), and various nanocatalysts such as amine-modified montmorillonite. nih.govresearchgate.netresearchgate.net These catalysts offer advantages such as high efficiency, stability, and in the case of heterogeneous catalysts, ease of separation and reusability. researchgate.net

The efficiency of different catalysts can be compared based on reaction times and product yields under optimized conditions.

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium Malonate (10 mol%) | H₂O | 25 | 35 | 92 | |

| 2-Aminopyridine (20 mol%) | H₂O | 80 | 35 | 93 | clockss.org |

| Tartaric Acid (5 mol%) | H₂O | Room Temp. | 35 | 92 | isca.me |

| Propylamine-functionalized cellulose | H₂O | Room Temp. | 50 | 92 | mdpi.com |

| Gluconic acid aqueous solution | GAAS | 80 | 35 | 96 | acgpubs.org |

Influence of Substituent Effects on Reaction Mechanisms

Electron-Donating Groups (EDGs): Aromatic aldehydes bearing electron-donating groups, such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), or dimethylamino (-N(CH₃)₂), generally react faster and provide moderate to high yields of the corresponding isoxazolone derivatives. niscair.res.in These groups increase the electron density on the carbonyl carbon, which might seem counterintuitive as it would decrease its electrophilicity. However, they stabilize the positive charge that develops on the carbonyl carbon in the transition state of the nucleophilic attack, thereby accelerating the reaction. acgpubs.orgniscair.res.in

Electron-Withdrawing Groups (EWGs): Conversely, aldehydes substituted with electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), tend to react more slowly and often result in lower product yields. niscair.res.in In some cases, the reaction may not proceed to completion at all. acgpubs.org These groups decrease the electron density at the reaction center, making the carbonyl carbon more electrophilic. While this should theoretically increase the rate of nucleophilic attack, strong EWGs can also destabilize the carbocation-like transition state, thus slowing the reaction. The slower reaction rate for chloro-substituted aldehydes has been noted to lead to a drop in chemical yield. niscair.res.in

The following table illustrates the effect of different substituents on the aromatic aldehyde in the synthesis of this compound derivatives catalyzed by sodium malonate in water.

| Aldehyde Substituent (at para-position) | Group Type | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| -H (Benzaldehyde) | Neutral | 40 | 90 | |

| -OH (4-Hydroxybenzaldehyde) | EDG | 35 | 93 | |

| -OCH₃ (4-Methoxybenzaldehyde) | EDG | 35 | 92 | |

| -N(CH₃)₂ (4-Dimethylaminobenzaldehyde) | Strong EDG | 30 | 95 | |

| -Cl (4-Chlorobenzaldehyde) | EWG | 50 | 88 | |

| -NO₂ (4-Nitrobenzaldehyde) | Strong EWG | 60 | 85 |

Exploration of Biological Activities in Isoxazole 5 4h One Architectures General Academic Perspective

In Vitro Studies on Antimicrobial Potential

Derivatives of 3-methylisoxazol-5(4H)-one have been the subject of numerous studies to evaluate their efficacy against various microbial pathogens. These investigations have revealed that the antimicrobial activity is significantly influenced by the nature and position of substituents on the core isoxazole (B147169) framework.

A study investigating a series of 4-arylidene-3-methylisoxazol-5(4H)-ones reported moderate antifungal activity against Candida tropicalis and Candida albicans. scielo.br Specifically, several derivatives exhibited a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against C. tropicalis. scielo.br The same study also highlighted the antibacterial potential of these compounds, with some derivatives showing strong inhibition against the Gram-positive bacterium Staphylococcus epidermidis with MIC values less than 15.62 µg/mL. scielo.br In contrast, the activity against the Gram-negative bacterium Escherichia coli was less potent, with MICs around 250 µg/mL. scielo.br

Another research effort synthesized a series of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones and tested their antimicrobial properties. ajol.inforesearchgate.net All the synthesized compounds in this series were found to be active against the Gram-positive bacterium Staphylococcus aureus. ajol.inforesearchgate.net Furthermore, some of these azo derivatives displayed notable antifungal activity against C. albicans, with efficacy comparable to the standard drug griseofulvin. ajol.inforesearchgate.net

The following table summarizes the antimicrobial activities of selected this compound derivatives from various studies.

| Compound Type | Test Organism | Activity (MIC in µg/mL) | Reference |

| 4-arylidene-3-methylisoxazol-5(4H)-ones | Candida tropicalis | 125 | scielo.br |

| 4-arylidene-3-methylisoxazol-5(4H)-ones | Candida albicans | 500 | scielo.br |

| 4-arylidene-3-methylisoxazol-5(4H)-ones | Staphylococcus epidermidis | < 15.62 | scielo.br |

| 4-arylidene-3-methylisoxazol-5(4H)-ones | Escherichia coli | 250 | scielo.br |

| 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones | Staphylococcus aureus | Active | ajol.inforesearchgate.net |

| 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones | Candida albicans | Comparable to Griseofulvin | ajol.inforesearchgate.net |

In Vitro Studies on Anticancer Activity against Cell Lines

The anticancer potential of this compound derivatives has been a significant area of research. These compounds have been evaluated against various cancer cell lines, with some exhibiting promising cytotoxic effects.

In one study, a series of (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives were synthesized and screened for their cytotoxic activity against the MCF7 human breast cancer cell line. researchgate.net The results from this preliminary in vitro screening indicated that these compounds possess anticancer potential. researchgate.net

Another investigation focused on 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones and their in vitro anticancer evaluation against human lung cancer A549 cells. nih.gov Several derivatives from this series demonstrated excellent anticancer activity, with some showing inhibitory effects comparable to the reference drug doxorubicin. nih.govsmolecule.com The presence of specific substituents on the aryl methylene group was found to be crucial for the observed cytotoxicity. nih.gov

The table below presents a summary of the in vitro anticancer activities of some this compound derivatives.

| Compound Type | Cancer Cell Line | Observed Activity | Reference |

| (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives | MCF7 (Breast Cancer) | Cytotoxic activity | researchgate.net |

| 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones | A549 (Lung Cancer) | Excellent anticancer activity, some comparable to Doxorubicin | nih.govsmolecule.com |

Investigation of Biomolecular Interactions (e.g., DNA Binding Studies)

The mechanism of action of bioactive compounds often involves direct interaction with cellular macromolecules. For some isoxazole derivatives, the potential to interact with DNA has been explored.

While comprehensive DNA binding studies for the parent this compound are not extensively detailed in the reviewed literature, some computational studies have provided insights. An in silico study on a series of 3-substituted isoxazol-5(4H)-one derivatives identified that these compounds could potentially act as Michael acceptors, suggesting a possibility of interaction with biological nucleophiles, including DNA. researchgate.net One specific ligand in this study was flagged for a potential DNA binding alert through an SN1 reaction mechanism. researchgate.net

It is important to note that these are predictive studies, and further experimental validation is required to confirm direct DNA binding and elucidate the specific nature of such interactions for this compound derivatives.

General Pharmacological Relevance in Chemical Biology Research

The isoxazole-5(4H)-one nucleus is of significant interest in chemical biology and drug discovery due to its wide range of documented biological activities. researchgate.netoiccpress.com Beyond the antimicrobial and anticancer properties discussed, derivatives of this scaffold have been reported to possess anti-inflammatory, analgesic, antiviral, and anti-HIV activities. oiccpress.comnih.gov

The versatility of the isoxazole-5(4H)-one core allows for the generation of large libraries of compounds through multicomponent reactions, making it an attractive starting point for identifying novel bioactive molecules. oiccpress.com The structure-activity relationship studies on these derivatives continue to provide valuable insights for the design of more potent and selective therapeutic agents. bohrium.comnih.gov The ongoing research into isoxazole-5(4H)-ones underscores their importance as privileged structures in the development of new pharmacological tools and potential drug candidates. researchgate.netmdpi.com

Future Research Directions and Emerging Trends in 3 Methylisoxazol 5 4h One Chemistry

Development of Novel and Highly Sustainable Synthetic Routes

The synthesis of 3-methylisoxazol-5(4H)-one derivatives has traditionally involved multicomponent reactions, which are valued for their efficiency. orientjchem.org However, the future of synthesizing these compounds is increasingly geared towards green chemistry principles to minimize environmental impact. Researchers are actively exploring novel catalysts and reaction media to create more sustainable and efficient synthetic pathways.

Recent efforts have focused on employing environmentally benign catalysts and solvents. For instance, the use of water as a solvent and catalysts like citric acid, semanticscholar.org malic acid, researchgate.net and tartaric acid isca.me has shown considerable promise. These methods offer advantages such as being economical, non-toxic, and having shorter reaction times. researchgate.netisca.meoiccpress.com One-pot syntheses in aqueous media, sometimes catalyzed by simple salts like sodium silicate (B1173343) or sodium acetate (B1210297), are being refined to improve yields and simplify work-up procedures. researchgate.netjapsonline.com

The exploration of biocatalysts, such as lipase, represents another frontier in the sustainable synthesis of these heterocycles. researchgate.net Furthermore, the use of novel reaction conditions, including ultrasound and microwave irradiation, is being investigated to enhance reaction rates and reduce energy consumption. ijacskros.com The development of protocols that eliminate the need for hazardous organic solvents and toxic catalysts is a paramount goal. oiccpress.com

Table 1: Comparison of Catalysts in the Synthesis of this compound Derivatives

| Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Citric Acid | Water | Green, convenient, high yields (70-90%) | orientjchem.orgsemanticscholar.org |

| Malic Acid | Water/Ethanol (B145695) | Green, efficient, straightforward | researchgate.net |

| Tartaric Acid | Water | Eco-friendly, short reaction time, atom efficient | isca.me |

| Lipase | Water | Biocatalyst, environmentally benign, excellent yields | researchgate.net |

| Dowex1-x8OH | Water | High yields (90-95%), eco-friendly | shd-pub.org.rsscilit.com |

| L-valine | Ethanol | Metal-free, rapid reaction (under 4 min), good to excellent yields (74-97%) | ias.ac.in |

| Sodium Malonate | Water | Commercially available, benign conditions, good to high yields | niscpr.res.in |

Advanced Spectroscopic and Structural Characterization of Complex Derivatives

As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques for their characterization becomes crucial. While standard methods like ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry remain fundamental, ajol.infojournalijar.com the elucidation of intricate three-dimensional structures and subtle electronic properties requires more sophisticated approaches.

X-ray crystallography is indispensable for determining the precise solid-state conformation of these molecules, providing invaluable insights into their intermolecular interactions. ajol.info For instance, the crystal structure of novel azo dyes derived from this compound has been determined using this technique. ajol.info

Furthermore, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are being employed to unambiguously assign complex proton and carbon signals, especially in multifunctionalized derivatives. Spectroscopic studies are also extending to the investigation of their photophysical properties, which is particularly relevant for applications in dye chemistry and nonlinear optical materials. scilit.com The combination of experimental data with theoretical calculations is becoming a powerful tool for a comprehensive understanding of the structure-property relationships in these compounds.

Table 2: Spectroscopic Data for a Representative this compound Derivative: (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H-NMR (300 MHz, CDCl₃) | δ 2.31 (s, 3H, CH₃), 7.44 (s, 1H, ArCH=), 7.49-7.59 (m, 3H, Ar), 8.35 (dd, J = 1.3, 7.4 Hz, 2H, Ar) | orientjchem.org |

| ¹³C-NMR (300 MHz, CDCl₃) | δ 11.63 (CH₃), 119.65 (C=, inside of isoxazolone ring), 129.03 (Ar), 130.47 (Ar), 132.29 (Ar), 134.01 (Ar), 149.98 (ArCH=), 161.16 (C=N), 167.88 (C=O) | orientjchem.org |

| IR (KBr) | ν: 1732 (C=O), 1620, 1100, 1216, 879, 763 cm⁻¹ | orientjchem.org |

Integration of Computational Methods for Rational Design and Property Prediction

Computational chemistry is playing an increasingly integral role in the study of this compound and its derivatives, enabling the rational design of new molecules with desired properties and the prediction of their behavior. benthamdirect.com Techniques like Density Functional Theory (DFT) are being used to investigate the structural parameters, vibrational frequencies, and electronic properties of these compounds. researchgate.net

Molecular docking studies are proving to be a valuable tool for predicting the binding interactions of this compound derivatives with biological targets, thereby guiding the design of more potent therapeutic agents. researchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling and virtual screening are also being employed to predict the biological activities of novel compounds, helping to prioritize synthetic efforts. benthamdirect.com

These computational approaches not only accelerate the discovery process but also provide deep insights into the mechanisms of action at a molecular level. benthamdirect.com The synergy between computational modeling and experimental work is expected to be a major driver of innovation in this field.

Exploration of New Biological Targets and Mechanisms of Action in Chemical Biology

While derivatives of this compound are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, there is a significant opportunity to explore new biological targets and elucidate their mechanisms of action. oiccpress.comnih.gov The versatility of the isoxazolone scaffold allows for the synthesis of large and diverse chemical libraries, which can be screened against a wide array of biological targets. oiccpress.com

Future research will likely focus on identifying novel protein targets for these compounds and understanding the specific molecular interactions that govern their biological effects. This could involve techniques such as proteomics and chemical genetics to identify binding partners and signaling pathways affected by these molecules. A deeper understanding of the structure-activity relationships (SAR) will be crucial for designing derivatives with improved potency and selectivity. nih.gov For example, studies have shown that substitutions on the benzylidene moiety can significantly impact the anticancer activity of these compounds. nih.gov

Potential Applications Beyond Pharmaceutical Sciences (e.g., Materials Science, Dye Chemistry)

The unique chemical and photophysical properties of this compound derivatives suggest that their applications could extend far beyond the realm of pharmaceutical sciences. The conjugated system present in many of these compounds makes them promising candidates for applications in materials science.

For example, their potential use in organic semiconductors and coordination polymers is an emerging area of interest. vulcanchem.com The ability of these compounds to form stable complexes with metal ions opens up possibilities for the development of novel functional materials. vulcanchem.com

Furthermore, the isoxazolone core is a known component in various dyes. scilit.com The synthesis of novel azo dyes based on the this compound scaffold has been reported, highlighting their potential in the field of dye chemistry. ajol.info Research into their use as filter dyes and in nonlinear optical (NLO) materials is also gaining traction, driven by their interesting electronic and photophysical properties. researchgate.netoiccpress.com The exploration of these non-pharmaceutical applications represents a significant growth area for the chemistry of this compound.

Q & A

Q. What are the standard synthetic methodologies for 3-methylisoxazol-5(4H)-one derivatives?

The most common route involves a one-pot, three-component reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and aromatic aldehydes. Cyclocondensation under mild conditions (e.g., aqueous ethanol, room temperature) with catalysts like sodium acetate or citric acid yields 4-arylmethylene derivatives. The reaction proceeds via oxime formation, cyclization to this compound, and subsequent Knoevenagel condensation with aldehydes .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key methods include:

- IR spectroscopy to confirm α,β-unsaturated carbonyl (C=O at ~1740 cm⁻¹) and C=N/C=C stretching (1560–1616 cm⁻¹) .

- ¹H/¹³C NMR to identify substituents (e.g., tert-butyl singlet at δ 1.43 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- Mass spectrometry for molecular ion validation (e.g., [M–H]⁻ at m/z 314) .

Q. How is the antioxidant activity of these compounds evaluated in vitro?

Two primary assays are used:

- DPPH radical scavenging : Measures reduction of DPPH absorbance at 517 nm; activity is compared to ascorbic acid or BHT standards .

- Nitric oxide scavenging : Quantifies inhibition of nitrite formation using Griess reagent (absorbance at 546 nm) . For example, a derivative with a 3,5-di-tert-butyl-4-hydroxybenzylidene moiety showed 84.6% DPPH scavenging, outperforming BHT (55.2%) .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of 4-arylidene derivatives?

Catalysts like sodium acetate favor Z-isomer formation due to stabilization of intermediates via hydrogen bonding. X-ray crystallography (e.g., C–C bond lengths of 1.40 Å) and NMR coupling constants (e.g., singlet benzylidene protons) confirm Z-configuration dominance . Solvent polarity and temperature further modulate selectivity, with aqueous ethanol enhancing yields (70–90%) .

Q. What computational tools predict the drug-likeness of this compound derivatives?

- Molinspiration Cheminformatics evaluates Lipinski’s parameters (e.g., logP ≤5, molecular weight ≤500). A derivative with logP 4.66 and molecular weight 314 adhered to these rules, suggesting oral bioavailability .

- DFT calculations assess electronic properties (e.g., HOMO-LUMO energy gaps) to correlate with antioxidant efficacy .

Q. How can contradictions in antioxidant activity data be resolved?

Discrepancies between compound efficacy and standards (e.g., BHT) often arise from structural variations. For instance, conjugation of a phenolic moiety (e.g., 3,5-di-tert-butyl-4-hydroxybenzylidene) enhances resonance stabilization of radicals, explaining superior scavenging compared to BHT . Dose-response studies (e.g., IC₅₀ comparisons) and mechanistic assays (e.g., ROS inhibition) further validate results .

Q. What role do catalysts play in optimizing synthesis?

Q. How do substituents modulate bioactivity?

Electron-donating groups (e.g., –OCH₃, –OH) enhance antioxidant activity by stabilizing radical intermediates. For example, 4-(4-hydroxybenzylidene) derivatives showed higher DPPH scavenging (84.6%) than halogenated analogs (57.7%) due to improved electron delocalization . Conversely, bulky substituents (e.g., tert-butyl) improve membrane permeability, as predicted by Molinspiration .

Methodological Notes

- Stereochemical Confirmation : Single-crystal X-ray diffraction (e.g., C2/c space group, Z-isomer) is gold-standard for configuration assignment .

- Reaction Optimization : Design of Experiments (DoE) can systematically assess variables like catalyst loading and solvent ratios .

- Bioactivity Validation : Pair in vitro assays with in silico docking (e.g., molecular docking with nuclear receptors) to identify therapeutic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.